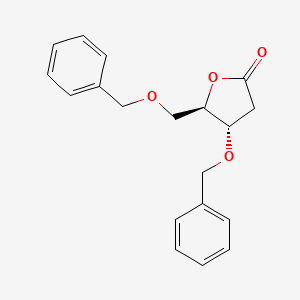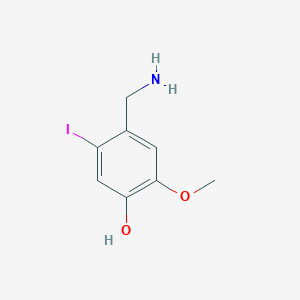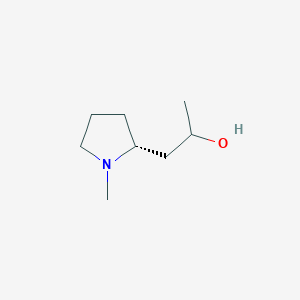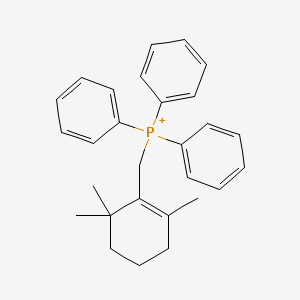![molecular formula C17H14Br2 B12970981 6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]: is a chemical compound with the molecular formula C17H14Br2O2 and a molecular weight of 410.1 g/mol . It is characterized by a spirobi[indene] core structure with bromine atoms at the 6,6’ positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves a multi-step process. One common method is through the cyclization of appropriate precursors followed by bromination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirobi[indene] derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various organic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for potential biological activities. Research is ongoing to investigate its role in drug development and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is primarily related to its chemical reactivity. The bromine atoms at the 6,6’ positions make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
- 6,6’-Dihydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indene]-6,6’-diol
Comparison: 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its hydroxylated counterparts. This makes it particularly useful in synthetic chemistry for introducing bromine into complex molecules .
Propriétés
Formule moléculaire |
C17H14Br2 |
|---|---|
Poids moléculaire |
378.1 g/mol |
Nom IUPAC |
5,5'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C17H14Br2/c18-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(19)10-16(12)17/h1-4,9-10H,5-8H2 |
Clé InChI |
LTMZGUXRZZYNBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC3=C2C=C(C=C3)Br)C4=C1C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
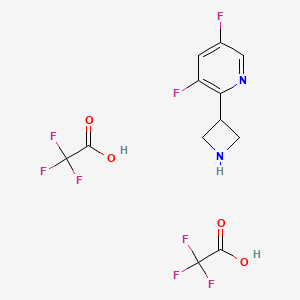
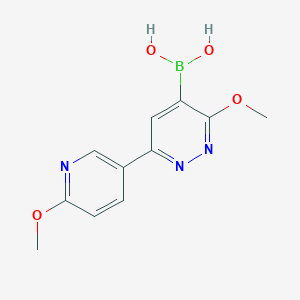
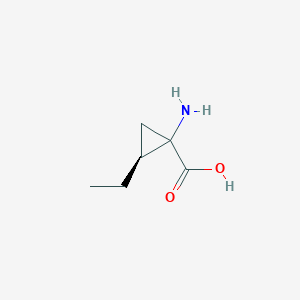
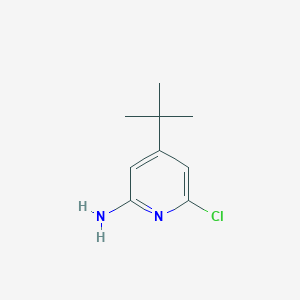
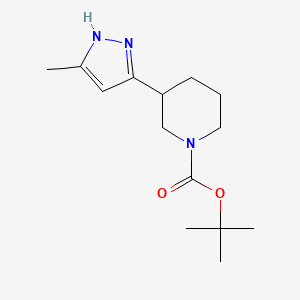
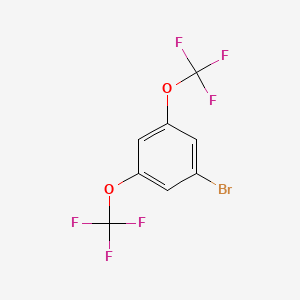
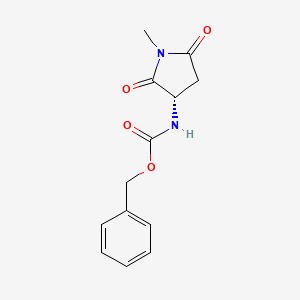
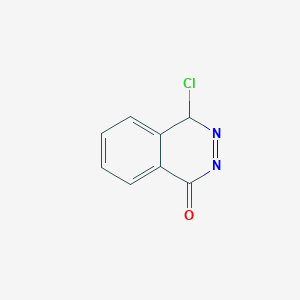
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
